The synthesis of dehydrovomifoliol can be achieved through several methods, including both natural extraction and synthetic approaches. The primary method involves:
In laboratory settings, enantiomerically pure forms of dehydrovomifoliol can be synthesized using enzyme-mediated acetylation followed by fractional crystallization . Advanced techniques such as high-speed countercurrent chromatography have also been established for effective separation and purification .
Dehydrovomifoliol has a complex molecular structure characterized by its specific arrangement of carbon and hydrogen atoms. The molecular formula is , with a molecular weight of approximately 224.35 g/mol.
Dehydrovomifoliol is involved in various chemical reactions that enhance its utility in synthetic organic chemistry:
The pharmacological effects of dehydrovomifoliol are primarily mediated through its interaction with specific molecular pathways. Notably, it has been shown to modulate the peroxisome proliferator-activated receptor alpha (PPARα) and fibroblast growth factor 21 (FGF21) axis. This modulation influences gene expression related to lipogenesis and fatty acid oxidation, thereby reducing lipid accumulation within cells. Such mechanisms are particularly relevant in the context of non-alcoholic fatty liver disease .
Dehydrovomifoliol exhibits several notable physical and chemical properties:
These properties contribute to its utility in both laboratory research and potential therapeutic applications .
Dehydrovomifoliol has several scientific uses, particularly in pharmacology and medicinal chemistry:
Dehydrovomifoliol (chemical formula: C₁₃H₁₈O₃; molecular weight: 222.28 g/mol) is a naturally occurring sesquiterpenoid belonging to the subclass of prenol lipids. Its IUPAC name is (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one [3] [5]. The compound features a characteristic α,β-unsaturated ketone moiety and a hydroxylated cyclohexenone ring, with a side chain containing an enone system (C=C-C=O). Its isomeric SMILES notation (CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C) confirms the S-configuration at the chiral center, critical for its bioactivity [5] [7]. As a bisnorsesquiterpene, it retains 13 carbon atoms—a structural hallmark of sesquiterpenoids modified through oxidative cleavage [7].
Table 1: Key Chemical Properties of Dehydrovomifoliol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈O₃ | [3] [5] |
Molecular Weight | 222.28 g/mol | [4] [5] |
Melting Point | 108–112 °C | [4] |
Boiling Point | 367.4 ± 42.0 °C (Predicted) | [4] |
Density | 1.125 ± 0.06 g/cm³ (Predicted) | [4] |
Topological Polar Surface Area | 54.40 Ų | [5] |
LogP (Partition Coefficient) | 1.81 (Atomic LogP) | [5] |
Dehydrovomifoliol was first isolated in 2021 from Artemisia frigida (Asteraceae), a perennial herb traditionally used in Mongolian and Chinese medicine to treat inflammatory conditions and jaundice [1] [2]. The discovery employed bioassay-guided fractionation: Ethanol extracts of aerial parts were partitioned, followed by chromatography to isolate active constituents. This revealed dehydrovomifoliol as a novel anti-lipidemic agent [1] [2]. Earlier reports noted its presence in Euphorbia peplus (Euphorbiaceae) and Artemisia stolonifera, though its pharmacological significance remained unexplored [6] [7]. The compound’s absolute configuration (S-form) was synthetically confirmed in 1974 via optical rotation comparisons with abscisic acid derivatives [5] [7].
Dehydrovomifoliol has emerged as a multi-target modulator in metabolic and inflammatory diseases. Key mechanisms include:
Table 2: Pharmacological Targets of Dehydrovomifoliol
Target | Biological Role | Effect of Dehydrovomifoliol |
---|---|---|
PPARα | Master regulator of fatty acid oxidation | Upregulation (1.8–2.1-fold) [1] |
FGF21 | Hepatokine mediating insulin sensitivity | Activation via PPARα [1] |
E2F1 | Transcription factor for lipid synthesis | Inhibition; disrupts AKT/mTOR [8] |
SREBP1 | Lipogenic transcription factor | Downregulation (50–60%) [1] |
Current research prioritizes dehydrovomifoliol as a lead compound for non-alcoholic fatty liver disease (NAFLD) drug development due to its dual actions on lipid metabolism and inflammation [1] [8]. Its discovery underscores the value of ethnobotanical knowledge in identifying bioactive phytochemicals.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: